Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate hydrochloride
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Overview
Description
Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate hydrochloride is a chemical compound with the molecular formula C14H24ClNO4. It is a white solid that is often used in various chemical and pharmaceutical research applications. This compound is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate hydrochloride typically involves the reaction of diethyl malonate with a suitable bicyclic amine precursor. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium ethoxide, to facilitate the formation of the bicyclic structure. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted esters or amides.
Properties
IUPAC Name |
diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4.ClH/c1-3-18-13(16)9-5-11-7-10(14(17)19-4-2)8-12(6-9)15-11;/h9-12,15H,3-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHKLBDCTDUDPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CC(CC(C1)N2)C(=O)OCC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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